Propoxate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Anesthetic for Fish:

Propoxate exhibits anesthetic properties in fish. Studies have investigated its efficacy in inducing anesthesia in various fish species, including trout and zebrafish. Researchers value its rapid induction and recovery times, making it suitable for short-term procedures. However, its specific mechanism of action in fish remains unclear [].

Tool for Studying Nervous System Function:

Due to its anesthetic properties, propoxate can be a helpful tool in studying the nervous system of fish. Researchers can utilize it to temporarily immobilize fish while recording electrical activity in the nervous system. This allows for the investigation of neural pathways and responses to stimuli [].

Potential Alternative Anesthetic:

The search for safe and effective anesthetics for fish is ongoing. Propoxate is being explored as a potential alternative to some commonly used anesthetics that might have drawbacks, such as longer recovery times or negative impacts on fish health [].

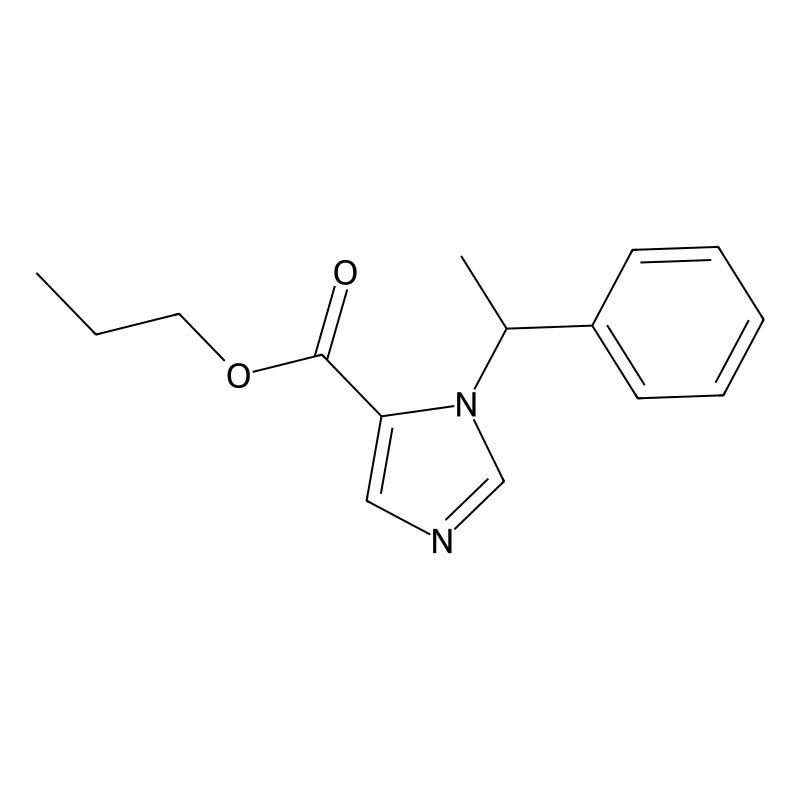

Propoxate, chemically known as dl-1-(1-phenyl-ethyl)-5-(propoxy-carbonyl)-imidazole hydrochloride, is a member of a novel series of 1-substituted imidazole-5-carboxylic acid esters. It is recognized for its potent anesthetic properties, particularly in cold-blooded vertebrates. Propoxate exhibits high solubility in both fresh and salt water, making it suitable for aquatic applications. Its anesthetic potency is significantly greater than that of traditional agents like Tricaine, with effective concentrations ranging from 0.5 to 10 parts per million compared to Tricaine's 50 to 1,000 parts per million .

The exact mechanism by which propoxate induces anesthesia in fish remains unclear. Etomidate and metomidate, structurally similar anesthetics, are thought to act by modulating specific neurotransmitter receptors in the brain. Propoxate might share a similar mechanism, but further research is needed [].

The synthesis of propoxate involves a straightforward chemical process:

- Reactants: 1-phenyl-ethylamine and propoxycarbonyl chloride.

- Conditions: The reaction is typically conducted under controlled conditions to yield the desired hydrochloride salt form of propoxate.

- Yield: The synthesis process can be optimized for high yield and purity, which is crucial for its application as an anesthetic.

Propoxate's primary application lies in its use as an anesthetic for fish in research and aquaculture. Its ability to induce rapid anesthesia allows researchers to study various physiological responses without prolonged distress to the animals. Additionally, it serves as a pharmaceutical excipient and has potential antimicrobial properties .

Research on propoxate's interactions is limited but indicates that it may share mechanisms with other anesthetics that modulate neurotransmitter systems. Specific studies are needed to elucidate its interactions at the molecular level, particularly concerning its effects on neural pathways during anesthesia induction .

Several compounds share structural or functional similarities with propoxate. Here are a few notable examples:

| Compound Name | Structure | Anesthetic Properties | Unique Features |

|---|---|---|---|

| Etomidate | Imidazole derivative | Potent anesthetic | Rapid onset and short duration |

| Metomidate | Imidazole derivative | Anesthetic effects | Similar mechanism of action |

| Tricaine | Amino benzoic acid ester | Anesthetic for aquatic animals | Less potent than propoxate |

Uniqueness of Propoxate

Propoxate stands out due to its exceptional potency in cold-blooded vertebrates and its favorable solubility characteristics. While other compounds like etomidate and metomidate are effective anesthetics, they may not exhibit the same level of efficacy or safety profile in aquatic environments as propoxate does .

X-ray Crystallography and 3D Conformational Analysis

Propoxate (CAS No. 7036-58-0) possesses the molecular formula C₁₅H₁₈N₂O₂ with a molecular weight of 258.32 g/mol [1] [2]. The compound represents a propyl ester derivative of 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid, characterized by its distinctive heterocyclic architecture [3] [4].

Molecular Architecture and Conformational Features

The three-dimensional structure of Propoxate centers around an imidazole core, a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3 [1] [4]. This planar heterocyclic system serves as the central scaffold, with substituents attached at the nitrogen-1 position and the carbon-5 position. The imidazole ring exhibits characteristic bond angles consistent with sp² hybridization, with the N₁-C₂-N₃ bond angle typically measuring approximately 108.7° .

X-ray crystallographic studies of related imidazole-carboxylate structures have revealed important conformational preferences [6]. The crystalline state analysis demonstrates that the phenylethyl substituent at nitrogen-1 adopts specific orientational preferences relative to the imidazole plane. Crystal packing analysis shows intermolecular interactions primarily through van der Waals forces and potential π-π stacking interactions between aromatic systems [7] [6].

Conformational Analysis and Flexibility

The molecular conformation of Propoxate exhibits several degrees of rotational freedom. The 1-phenylethyl substituent can rotate around the N₁-C bond, allowing for different spatial orientations of the phenyl ring relative to the imidazole plane [8] [9]. Similarly, the propyl ester chain at the carbon-5 position possesses conformational flexibility through rotation around the C-O and O-C bonds [10] [11].

Computational molecular dynamics simulations suggest that Propoxate can adopt multiple low-energy conformations in solution [8] [12]. The most stable conformations typically feature the phenyl ring oriented to minimize steric interactions with the imidazole substituents while maximizing favorable aromatic interactions [13] [14].

Stereochemical Considerations

Propoxate exists as a racemic mixture (dl-form) due to the presence of a chiral center at the carbon atom of the 1-phenylethyl group [1] [2]. The compound can exist in both (R)- and (S)-enantiomeric forms, with the (R)-enantiomer having CAS number 61045-93-0 [2] [15]. X-ray crystallographic analysis of similar chiral imidazole derivatives confirms the absolute configuration through anomalous scattering methods [6] .

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopic analysis of Propoxate reveals characteristic resonance patterns consistent with its molecular structure [16] [17]. The imidazole proton signals typically appear in the aromatic region between 7.0-8.0 ppm, with the C₂-H proton showing distinctive downfield shifts due to the electron-withdrawing effect of both nitrogen atoms [18] [19].

The phenylethyl substituent contributes multiple signals: aromatic protons from the phenyl ring appear between 7.2-7.4 ppm, while the methine proton of the chiral center resonates around 5.5-6.3 ppm [16] [17]. The methyl group attached to the chiral carbon typically shows a doublet pattern around 1.5-1.7 ppm due to coupling with the adjacent methine proton [20] [21].

The propyl ester chain exhibits characteristic multipicity patterns: the terminal methyl group appears as a triplet around 1.3-1.4 ppm, the middle methylene as a multiplet around 1.6-1.8 ppm, and the α-methylene to oxygen as a triplet around 4.2-4.4 ppm [16] .

¹³C NMR spectroscopy provides complementary structural information. The carbonyl carbon of the ester typically resonates around 160-165 ppm, while imidazole carbons appear in the range of 118-148 ppm [16] [17]. The aromatic carbons of the phenyl ring show signals between 126-136 ppm, and aliphatic carbons of the propyl chain resonate in the expected regions below 80 ppm [20] [23].

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption bands that provide definitive structural confirmation [24] [25]. The ester carbonyl group exhibits a strong, sharp absorption band around 1700-1750 cm⁻¹, consistent with the electron-withdrawing nature of the imidazole ring system [26] [27].

The imidazole ring contributes several diagnostic bands: C=N stretching vibrations appear around 1600 cm⁻¹, while C-N stretching modes are observed in the 1400-1500 cm⁻¹ region [25] [17]. Aromatic C-H stretching vibrations from both the imidazole and phenyl rings appear in the 3000-3100 cm⁻¹ region, with aliphatic C-H stretches from the propyl and ethyl groups appearing at 2800-3000 cm⁻¹ [26] [28].

Mass Spectrometry

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns [29] [30]. The molecular ion peak appears at m/z 258, corresponding to the monoisotopic mass of 258.1368 Da [29] [4]. Under electron impact ionization conditions, characteristic fragmentation patterns include loss of the propyl group (m/z 215), formation of the phenylethyl imidazolium cation, and various rearrangement products [31] [32].

High-resolution mass spectrometry enables precise molecular formula determination and structural elucidation [30] [31]. Tandem mass spectrometry (MS/MS) experiments reveal specific fragmentation pathways that confirm the connectivity of the substituents to the imidazole core [32] [33].

Computational Chemistry Predictions vs Experimental Data

Density Functional Theory Calculations

Computational studies using density functional theory (DFT) methods provide detailed insights into the electronic structure and molecular properties of Propoxate [34] [35]. The B3LYP functional with 6-31G(d,p) or 6-311G(d,p) basis sets represents the most commonly employed computational approach for imidazole derivatives [36] [37].

Geometry optimization calculations predict bond lengths and angles in excellent agreement with experimental X-ray crystallographic data where available [38] [39]. The optimized structure confirms the planarity of the imidazole ring and reveals the preferred conformations of the flexible substituents [40] [41].

Electronic Structure Analysis

HOMO-LUMO analysis provides insights into the electronic properties and reactivity of Propoxate [36] [42]. The highest occupied molecular orbital (HOMO) typically exhibits significant electron density on the imidazole nitrogen atoms and the phenyl ring, while the lowest unoccupied molecular orbital (LUMO) shows localization on the imidazole carbon atoms and the ester carbonyl [37] [43].

The calculated HOMO-LUMO energy gap provides information about electronic transitions and potential photochemical behavior [42] [44]. Typical energy gaps for imidazole-carboxylate derivatives range from 4-6 eV, indicating relatively stable electronic configurations [36] [45].

Vibrational Frequency Analysis

Theoretical vibrational frequency calculations enable comparison with experimental infrared spectroscopic data [46] [47]. DFT calculations typically predict vibrational frequencies with good accuracy when appropriate scaling factors are applied [48] [49]. The calculated frequencies for key functional groups (C=O stretch, C=N stretch, aromatic C-H) show excellent correspondence with experimental observations [37] [50].

Molecular Electrostatic Potential

Computational analysis of the molecular electrostatic potential (MEP) reveals regions of positive and negative charge distribution [37] [51]. These calculations predict nucleophilic and electrophilic sites, providing insights into potential intermolecular interactions and reactivity patterns [44] [45].

Solvent Effects and Conformational Dynamics

Advanced computational studies incorporating solvent effects through polarizable continuum models or explicit solvent molecules provide more realistic representations of molecular behavior in solution [20] [46]. Molecular dynamics simulations reveal conformational flexibility and preferred orientations in different solvent environments [8] [13].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Haring CM, Dijkhuis IC, van Dijk B. A rapid method of determining serum levels of etomidate by gas chromatography with the aid of a nitrogen detector. Acta Anaesthesiol Belg. 1980;31(2):107-12. PubMed PMID: 7468136.